molecular formula C5H7N3OS2 B7525895 2-(methylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide

2-(methylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B7525895
M. Wt: 189.3 g/mol
InChI Key: QWXCMYLMUOGTFF-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2-amino-1,3,4-thiadiazole with methylthioacetic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

    Biology: It has shown promise as a bioactive molecule with potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has indicated its potential use as a therapeutic agent for various diseases, including tuberculosis and cancer.

    Industry: The compound is used in the development of new materials with unique properties, such as improved thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. For example, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(methylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide can be compared with other thiadiazole derivatives, such as:

    2-amino-1,3,4-thiadiazole: A precursor in the synthesis of various thiadiazole derivatives with diverse biological activities.

    2-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol: A compound with potential anticancer properties.

    4,7-diarylbenzo[c][1,2,5]thiadiazoles: Compounds used as fluorophores and visible light organophotocatalysts.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-methylsulfanyl-N-(1,3,4-thiadiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS2/c1-10-2-4(9)7-5-8-6-3-11-5/h3H,2H2,1H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXCMYLMUOGTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=O)NC1=NN=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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